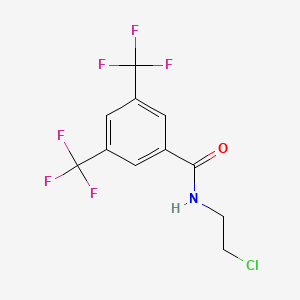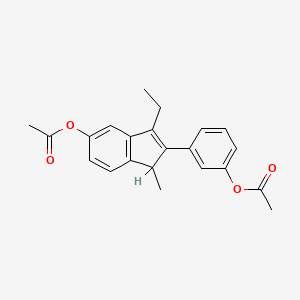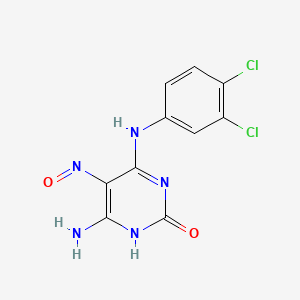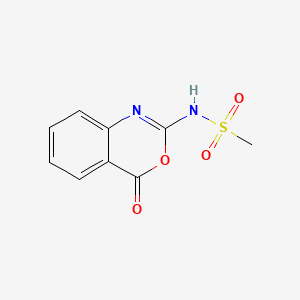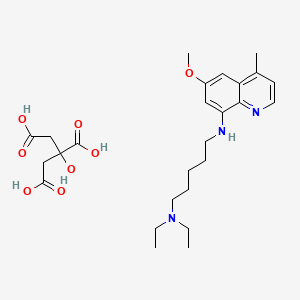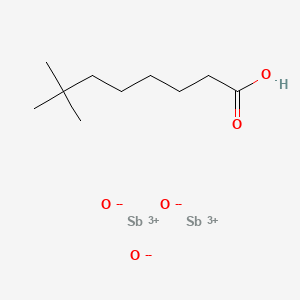
Antimony neodecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antimony neodecanoate: is an organometallic compound formed by the reaction of neodecanoic acid with antimony oxide. It is used in various industrial applications due to its unique properties, such as thermal stability and catalytic activity. This compound is particularly significant in the field of polymer chemistry, where it serves as a catalyst and stabilizer.
準備方法
Synthetic Routes and Reaction Conditions: Antimony neodecanoate is typically synthesized by reacting neodecanoic acid with antimony trioxide (Sb2O3). The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
Neodecanoic acid+Antimony trioxide→Antimony neodecanoate+Water
Industrial Production Methods: In industrial settings, the production of this compound involves the use of high-purity reagents and controlled reaction environments. The reaction is usually conducted in a solvent medium to facilitate the interaction between neodecanoic acid and antimony trioxide. The product is then purified through various techniques such as recrystallization or distillation to obtain a high-purity compound.
化学反応の分析
Types of Reactions: Antimony neodecanoate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form antimony pentoxide.
Reduction: It can be reduced to elemental antimony under specific conditions.
Substitution: It can participate in substitution reactions where the neodecanoate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various ligands such as phosphines or amines can be used in substitution reactions.
Major Products:
Oxidation: Antimony pentoxide.
Reduction: Elemental antimony.
Substitution: New organometallic compounds with different ligands.
科学的研究の応用
Chemistry: Antimony neodecanoate is used as a catalyst in polymerization reactions, particularly in the production of polyesters and polyurethanes. It helps in controlling the molecular weight and properties of the resulting polymers.
Biology and Medicine:
Industry: In the industrial sector, this compound is used as a heat stabilizer in the production of polyvinyl chloride (PVC). It helps in preventing the degradation of PVC at high temperatures, thereby enhancing its durability and performance.
作用機序
The mechanism by which antimony neodecanoate exerts its effects is primarily through its catalytic activity. In polymerization reactions, it acts as a Lewis acid, facilitating the formation of polymer chains by coordinating with monomer units. The molecular targets include the functional groups of the monomers, and the pathways involved are those of chain-growth polymerization.
類似化合物との比較
Tin neodecanoate: Used as a catalyst in similar polymerization reactions but has different thermal stability properties.
Zinc neodecanoate: Also used as a heat stabilizer but is less effective compared to antimony neodecanoate.
Uniqueness: this compound is unique due to its high thermal stability and effectiveness as a catalyst in polymerization reactions. It offers better performance in stabilizing PVC compared to other metal neodecanoates, making it a preferred choice in industrial applications.
Conclusion
This compound is a versatile compound with significant applications in the fields of chemistry and industry Its unique properties and effectiveness as a catalyst and stabilizer make it an important compound in the production of polymers and other industrial materials
特性
分子式 |
C10H20O5Sb2 |
|---|---|
分子量 |
463.78 g/mol |
IUPAC名 |
antimony(3+);7,7-dimethyloctanoic acid;oxygen(2-) |
InChI |
InChI=1S/C10H20O2.3O.2Sb/c1-10(2,3)8-6-4-5-7-9(11)12;;;;;/h4-8H2,1-3H3,(H,11,12);;;;;/q;3*-2;2*+3 |
InChIキー |
GVASYBFAAIOOHC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CCCCCC(=O)O.[O-2].[O-2].[O-2].[Sb+3].[Sb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


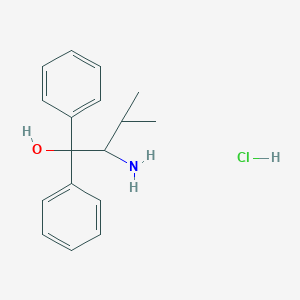
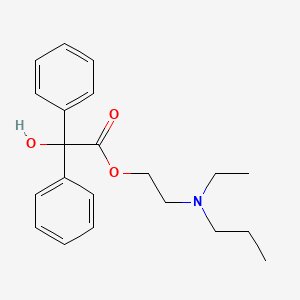
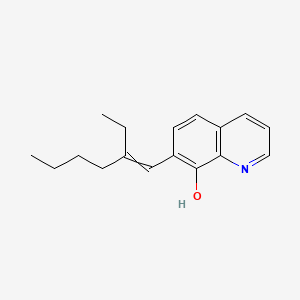
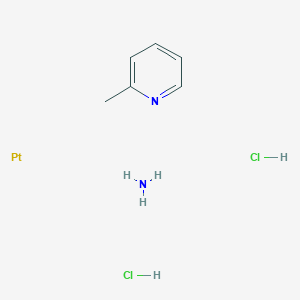
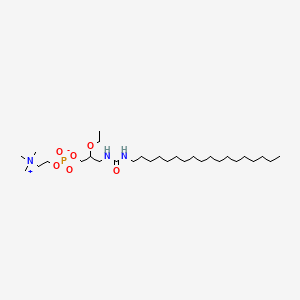
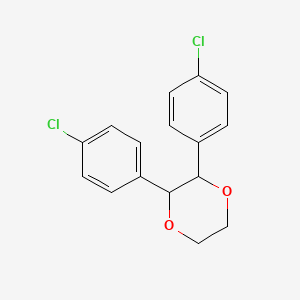
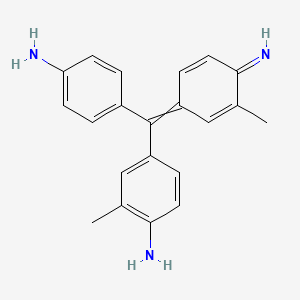
![2-[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[4-amino-2-[[4-amino-2-[[(2E,4E)-octa-2,4-dienoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]-3-hydroxybutanoyl]amino]-2-(4-hydroxycyclohexyl)acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoylamino]-2-(3-chloro-4-hydroxycyclohexyl)acetic acid](/img/structure/B12811379.png)
